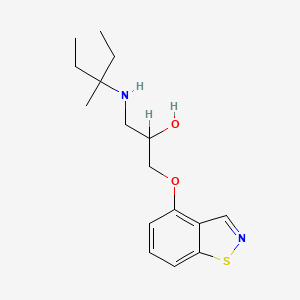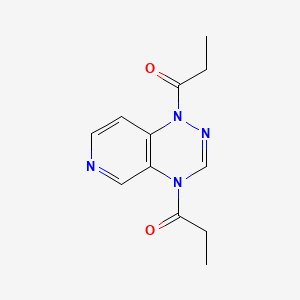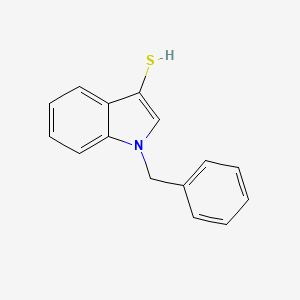
1-Benzyl-1H-indole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-1H-indole-3-thiol is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The structure of this compound consists of a benzyl group attached to the nitrogen atom of the indole ring and a thiol group at the third position of the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-indole-3-thiol can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazines react with ketones under acidic conditions to form indoles .
Industrial Production Methods: Industrial production of indole derivatives often involves multi-step processes that ensure high yield and purity. The Fischer indole synthesis is widely used due to its efficiency and scalability . Additionally, modern methods may employ palladium-catalyzed reactions to introduce various substituents on the indole ring .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-1H-indole-3-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding indoline derivative.
Substitution: Electrophilic substitution reactions can occur at the benzyl group or the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Indoline derivatives.
Substitution: Halogenated or alkylated indole derivatives.
Aplicaciones Científicas De Investigación
1-Benzyl-1H-indole-3-thiol has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-1H-indole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The indole ring can interact with biological receptors, influencing signaling pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .
Comparación Con Compuestos Similares
- 1-Benzyl-1H-indole-3-carbaldehyde
- 1-Benzyl-1H-indole-3-acetic acid
- 1-Benzyl-1H-indole-3-methanol
Comparison: 1-Benzyl-1H-indole-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different oxidation states and form unique covalent bonds with biological molecules .
Propiedades
Número CAS |
80167-65-3 |
|---|---|
Fórmula molecular |
C15H13NS |
Peso molecular |
239.3 g/mol |
Nombre IUPAC |
1-benzylindole-3-thiol |
InChI |
InChI=1S/C15H13NS/c17-15-11-16(10-12-6-2-1-3-7-12)14-9-5-4-8-13(14)15/h1-9,11,17H,10H2 |
Clave InChI |
PBUONYSUTAZMDR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


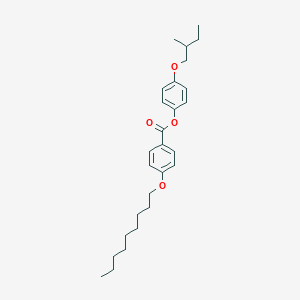
![5,6-Dihydro-2H-cyclopenta[d][1,2]thiazol-3(4H)-one](/img/structure/B14434287.png)
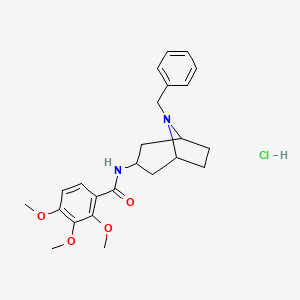
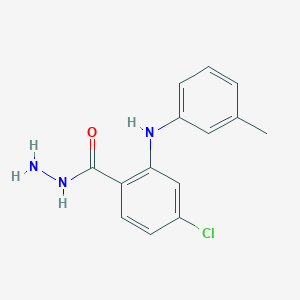
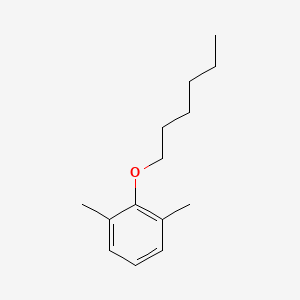
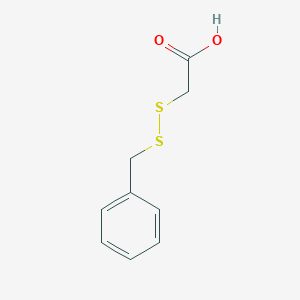



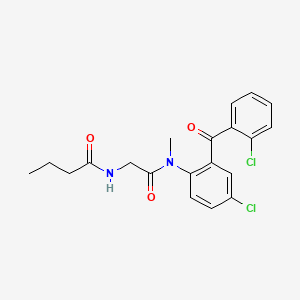
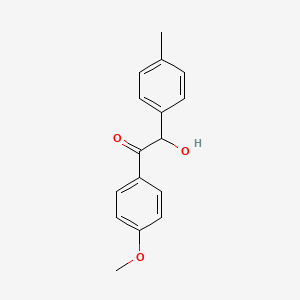
![[(2-Methylpropyl)amino]methanol](/img/structure/B14434352.png)
